2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide moieties. Its structure comprises a 1,2,4-triazole core substituted at position 4 with an amino group, at position 5 with a benzyl group, and at position 3 with a sulfanyl-acetamide chain linked to a 3-ethylphenyl group. Such derivatives are frequently explored for pharmacological applications, including anti-inflammatory, antimicrobial, and insect olfactory receptor modulation .
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-2-14-9-6-10-16(11-14)21-18(25)13-26-19-23-22-17(24(19)20)12-15-7-4-3-5-8-15/h3-11H,2,12-13,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBFLDOOHXHWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a nitrile compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole intermediate with a thiol compound under mild conditions.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl or aryl halides, suitable bases
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted triazole derivatives
Scientific Research Applications
Research indicates that triazole derivatives exhibit a wide range of biological activities, including:
- Anticancer Properties : Several studies have highlighted the anticancer potential of triazole compounds. For instance, triazole derivatives have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Activity : Triazole compounds have been reported to possess antibacterial and antifungal properties. Their ability to inhibit the growth of pathogens makes them valuable in developing new antimicrobial agents .
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease . This inhibition can help increase acetylcholine levels in the brain, thereby improving cognitive functions.
Case Studies
- Anticancer Studies : A study conducted on a series of triazole derivatives showed that modifications at the benzyl position significantly enhanced anticancer activity against various cell lines . The compound was shown to induce apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Research focusing on acetylcholinesterase inhibitors demonstrated that certain triazole derivatives could effectively enhance cognitive function in animal models by increasing acetylcholine levels . This opens avenues for further exploration in Alzheimer's treatment.
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazole-3-thiol acetamides are highly dependent on substituents at the triazole 4/5 positions and the acetamide aryl group. Key structural analogues include:
Key Observations :
- Triazole Position 5 Substituents :
- Benzyl vs. Pyridinyl/Furan : Benzyl’s hydrophobicity may enhance blood-brain barrier penetration, whereas pyridinyl groups enable hydrogen bonding with insect Orco receptors . Furan-based derivatives exhibit anti-inflammatory effects, suggesting substituent-dependent activity .
- Aryl Acetamide Groups :
- 3-Ethylphenyl (target) vs.
- 4-Isopropylphenyl (OLC-12) and 4-butylphenyl (OLC-15): Larger alkyl groups increase lipophilicity but may reduce solubility .
Biological Activity
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of 277.35 g/mol. The structure features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the reaction between 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol and an appropriate acetamide derivative can yield the target compound with good yields under optimized conditions .
Antimicrobial Activity
Research has shown that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that triazole derivatives had minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL against Gram-positive and Gram-negative bacteria .
Antifungal Properties
The antifungal activity of triazole compounds is well-documented. In vitro studies have indicated that related compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The mechanism often involves the inhibition of ergosterol biosynthesis, which is critical for fungal cell membrane integrity .
Anticancer Potential
Emerging data suggest that triazole derivatives may possess anticancer properties. One study reported that compounds with similar structures exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range . This suggests potential for development as chemotherapeutic agents.
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted on various synthesized triazole derivatives revealed that certain modifications significantly enhanced their antimicrobial efficacy. For example, substituting different alkyl groups on the nitrogen atom improved activity against resistant bacterial strains. The most effective compound demonstrated an MIC of 8 µg/mL against Staphylococcus aureus .
Case Study 2: Anticancer Activity
In a comparative study analyzing the anticancer properties of triazole derivatives, one compound similar to this compound exhibited promising results with an IC50 value of 1.9 µg/mL against HCT116 cells. This was notably lower than the standard drug doxorubicin (IC50 = 3.23 µg/mL), indicating superior potency in some cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
